molecular formula C16H12ClNO B12620893 7-Chloro-8-methyl-2-phenyl-4-quinolinol CAS No. 1070879-84-3

7-Chloro-8-methyl-2-phenyl-4-quinolinol

Cat. No.: B12620893
CAS No.: 1070879-84-3
M. Wt: 269.72 g/mol
InChI Key: CELFQOODUBPRGP-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-phenyl-4-quinolinol is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a chlorine atom at the 7th position, a methyl group at the 8th position, and a phenyl group at the 2nd position of the quinoline ring. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-2-phenyl-4-quinolinol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with acrolein under acidic conditions, followed by chlorination and methylation steps. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-8-methyl-2-phenyl-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and amine derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-phenyl-4-quinolinol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, inhibiting its replication and transcription processes.

    Pathways Involved: The compound affects multiple cellular pathways, including those involved in cell cycle regulation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Uniqueness: 7-Chloro-8-methyl-2-phenyl-4-quinolinol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

CAS No.

1070879-84-3

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

7-chloro-8-methyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C16H12ClNO/c1-10-13(17)8-7-12-15(19)9-14(18-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)

InChI Key

CELFQOODUBPRGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=CC2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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